Method 1 []: Alkylation of 4-aminopyridine with 3-phenylpropylbromide, followed by reduction with NaBH4 in a 2-propanol and methanol mixture. The addition of a base (e.g., KOH or NaOMe) during the reduction was found to improve the yield of the desired product.
Method 2 []: Alkylation of 4-substituted benzoyl-4-piperidine with a fluoro-substituted phenylalkyl halide, followed by reduction with sodium borohydride.
Method 3 []: Degradation of paroxetine hydrochloride hemihydrate using hydrochloric acid and hydrogen peroxide. This method results in (4-Fluorophenyl)(piperidin-4-yl)methanol as one of the degradation impurities, requiring further purification.
X-ray crystallography [, , , ]: Studies on various derivatives confirm the presence of a piperidine ring, often adopting a chair conformation. The geometry around the central carbon atom (bearing the hydroxyl group) is typically tetrahedral.
2D-NMR and Mass Spectrometry []: These techniques were used to characterize (4-Fluorophenyl)(piperidin-4-yl)methanol after its isolation from degraded paroxetine hydrochloride hemihydrate.
Computational Studies [, ]: Molecular docking studies using (4-Fluorophenyl)(piperidin-4-yl)methanol derivatives provide valuable information regarding their potential binding interactions with target proteins.
Serotonin Receptor Ligands [, , , ]: Derivatives with modifications on the piperidine nitrogen and/or the hydroxyl group demonstrate binding affinity for serotonin receptors, particularly the 5-HT2A subtype. This interaction suggests potential applications in studying neurological processes and disorders related to serotonin signaling.
Histone Deacetylase Inhibitors [, ]: Introduction of a hydroxamic acid moiety, typically through modification of the hydroxyl group, results in compounds with potent histone deacetylase inhibitory activity. This finding highlights the potential of (4-Fluorophenyl)(piperidin-4-yl)methanol derivatives as epigenetic modulators for cancer therapy research.
Other Targets [, , , , , , , , , , , , , , ]: Numerous derivatives have been synthesized and evaluated for their interaction with diverse biological targets, including other G protein-coupled receptors, kinases, and enzymes, indicating the broad applicability of this scaffold in medicinal chemistry research.
Neurological Disorders: As serotonin receptor ligands, its derivatives show promise in studying and developing treatments for neurological and psychiatric disorders such as schizophrenia, depression, and anxiety [, , ].
Oncology: Derivatives exhibiting histone deacetylase inhibitory activity hold potential as anticancer agents, particularly for targeting specific subtypes of these enzymes [, ].
Inflammation and Pain: (4-Fluorophenyl)(piperidin-4-yl)methanol derivatives have been investigated for their anti-inflammatory and analgesic properties, suggesting their potential in pain management research [].
Other Therapeutic Areas: The diverse range of biological targets addressed by its derivatives highlights its potential applications in exploring new therapeutic avenues for various diseases, including infectious diseases, metabolic disorders, and cardiovascular diseases [, , , , , , , , , , , , , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2